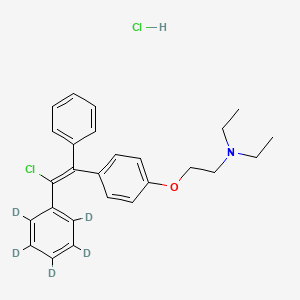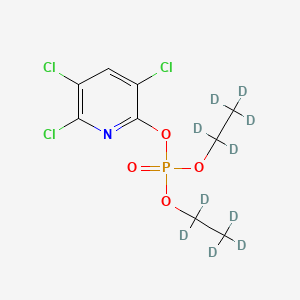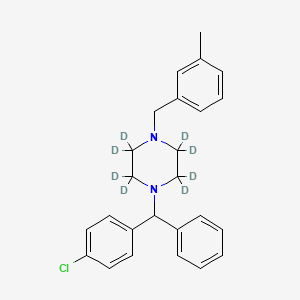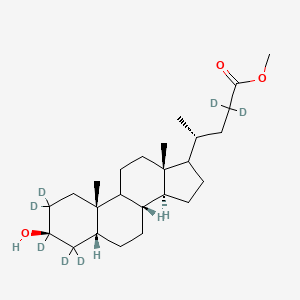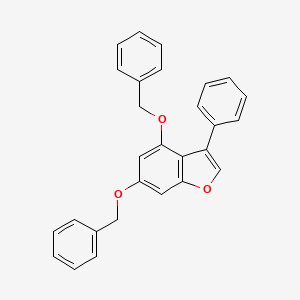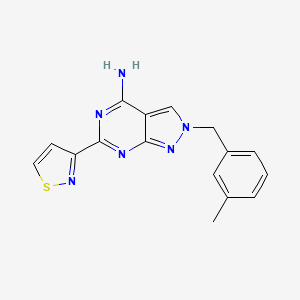
Adenosine receptor antagonist 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine receptor antagonist 3 is a compound that selectively inhibits the activity of the adenosine receptor subtype 3. Adenosine receptors are a class of G-protein-coupled receptors that play crucial roles in various physiological processes, including cardiovascular function, immune response, and neurotransmission. The adenosine receptor subtype 3 is particularly involved in inflammatory responses, neuroprotection, and cancer progression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of adenosine receptor antagonist 3 typically involves the construction of a nitrogen-containing aromatic monocyclic or bicyclic system. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions often involve the use of halogenated aromatic compounds and nucleophiles such as amines or thiols.
Cyclization reactions: These reactions are used to form the bicyclic structures and often involve the use of catalysts and specific reaction conditions to promote ring closure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common in the synthesis and modification of this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated aromatic compounds, amines, thiols, and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Adenosine receptor antagonist 3 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the structure-activity relationships of adenosine receptors.
Biology: Investigated for its role in modulating immune responses and inflammatory pathways.
Medicine: Explored as a potential therapeutic agent for conditions such as asthma, neurodegenerative diseases, and cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Wirkmechanismus
Adenosine receptor antagonist 3 exerts its effects by selectively binding to and inhibiting the adenosine receptor subtype 3. This inhibition prevents the activation of downstream signaling pathways that are normally triggered by adenosine binding. The molecular targets include G-protein-coupled receptors, and the pathways involved are related to cyclic adenosine monophosphate (cAMP) production and other intracellular signaling cascades .
Vergleich Mit ähnlichen Verbindungen
- Adenosine receptor antagonist 1
- Adenosine receptor antagonist 2
- Adenosine receptor antagonist 4
Comparison: Adenosine receptor antagonist 3 is unique in its high selectivity for the adenosine receptor subtype 3, which distinguishes it from other antagonists that may have broader or different receptor selectivity profiles. This selectivity makes it particularly valuable for studying the specific physiological and pathological roles of the adenosine receptor subtype 3 .
Eigenschaften
Molekularformel |
C16H14N6S |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
2-[(3-methylphenyl)methyl]-6-(1,2-thiazol-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H14N6S/c1-10-3-2-4-11(7-10)8-22-9-12-14(17)18-16(19-15(12)20-22)13-5-6-23-21-13/h2-7,9H,8H2,1H3,(H2,17,18,19,20) |
InChI-Schlüssel |
XCADTDINRZIVIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NC(=NC3=N2)C4=NSC=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


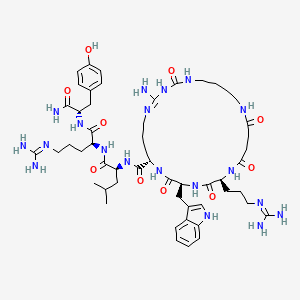
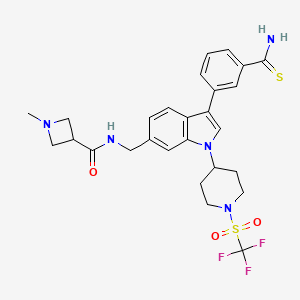
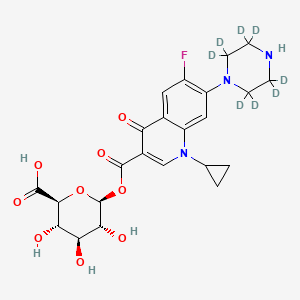

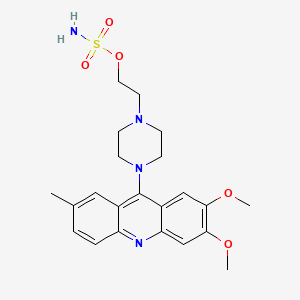
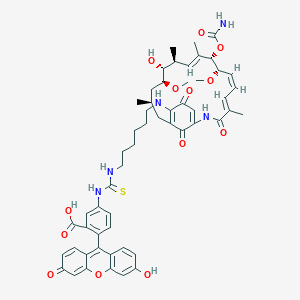
![5-[(3R,3aS,6R,6aS)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol](/img/structure/B12422458.png)
